
2',6'-Difluoroacetophenone
Übersicht
Beschreibung
2’,6’-Difluoroacetophenone is a chemical compound used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . It undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone .
Synthesis Analysis
2’,6’-Difluoroacetophenone is used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . It undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone .Molecular Structure Analysis
The molecular formula of 2’,6’-Difluoroacetophenone is C8H6F2O . It has a molecular weight of 156.13 . The SMILES string representation is CC(=O)c1c(F)cccc1F .Chemical Reactions Analysis
2’,6’-Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone .Physical And Chemical Properties Analysis
2’,6’-Difluoroacetophenone is a liquid at 20°C . It has a refractive index of 1.48 and a specific gravity of 1.24 . It has a boiling point of 79°C/15 mmHg and a flash point of 76°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinazolines
“2’,6’-Difluoroacetophenone” is used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . Quinazolines are a class of organic compounds with a wide range of applications in medicinal chemistry due to their anticancer, antiviral, and anti-inflammatory properties.
Production of Complex Ketones
As a carbonyl compound, “2’,6’-Difluoroacetophenone” is involved in the production of complex ketones . These complex ketones are essential in various chemical reactions and are used in the synthesis of many pharmaceuticals and agrochemicals.
Ruthenium-Catalyzed Phenylation
“2’,6’-Difluoroacetophenone” undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone . This reaction is significant in the field of organometallic chemistry and is used for the synthesis of various biologically active compounds.
Research Use
“2’,6’-Difluoroacetophenone” is marked as Research Use Only (RUO), indicating its use in various research applications . It’s used in laboratories for experimental purposes, contributing to the advancement of scientific knowledge.
Solvent Properties
Due to its chemical structure, “2’,6’-Difluoroacetophenone” is slightly soluble in water . This property makes it useful as a solvent in various chemical reactions and processes.
Safety and Handling Research
“2’,6’-Difluoroacetophenone” is also used in research related to safety and handling of chemicals . Its properties such as flash point, specific gravity, and precautions required during handling provide valuable data for safety protocols in chemical laboratories and industries.
Safety and Hazards
2’,6’-Difluoroacetophenone is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
2’,6’-Difluoroacetophenone is primarily used as an intermediate in organic synthesis It’s known to be involved in the synthesis of various bioactive compounds, suggesting that its targets could vary depending on the specific derivative being synthesized .
Mode of Action
The compound undergoes a ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone . This suggests that the compound interacts with its targets through the formation of new bonds, leading to the creation of new compounds.
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .
Result of Action
The molecular and cellular effects of 2’,6’-Difluoroacetophenone’s action would depend on the specific compounds it’s used to synthesize. For example, it has been used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . The effects of these compounds at the molecular and cellular level would be determined by their specific biological targets and mode of action.
Action Environment
The action, efficacy, and stability of 2’,6’-Difluoroacetophenone can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals or enzymes that could interact with the compound. For instance, its reaction with phenylboronate is catalyzed by ruthenium , indicating that the presence of this metal in the environment could influence the compound’s action.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIILXIQLXVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159891 | |
| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Difluoroacetophenone | |
CAS RN |
13670-99-0 | |
| Record name | 1-(2,6-Difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13670-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013670990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2',6'-Difluoroacetophenone interact with its target and what are the downstream effects?
A: While the provided research focuses on 4'-chloro-2',6'-difluoroacetophenone (CDFAP), we can extrapolate some information to its analog, 2',6'-Difluoroacetophenone. Both compounds are part of a new generation of Paternò-Büchi (PB) reagents, which are used to identify the location of carbon-carbon double bonds (C=C) in lipids. []
Q2: How does the halogen substitution in CDFAP improve its performance as a PB reagent compared to using 2',6'-Difluoroacetophenone alone?
A: The research highlights that halogenated acetophenones, like CDFAP, significantly improve the efficiency of the PB reaction compared to using non-halogenated acetophenones, like 2',6'-Difluoroacetophenone. [] This improvement is mainly attributed to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


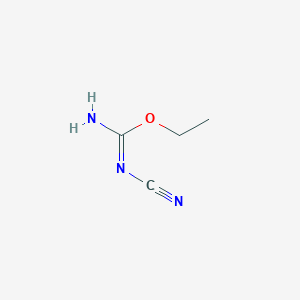
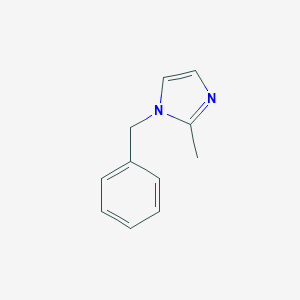
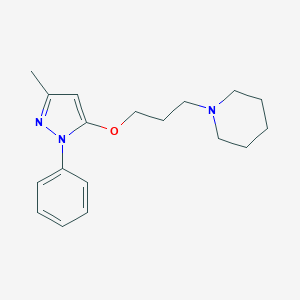


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
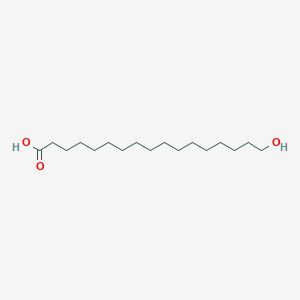
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)

![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
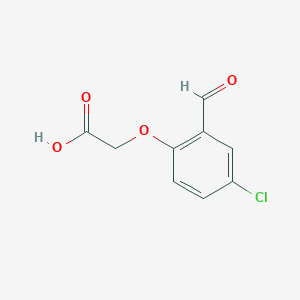
![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)
